![molecular formula C21H24N2O2S B2826960 3-(2,6-dimethylphenyl)-10-methoxy-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1009596-67-1](/img/structure/B2826960.png)
3-(2,6-dimethylphenyl)-10-methoxy-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
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Description
This compound is a complex organic molecule that contains several functional groups. It is a derivative of the methanobenzo[g][1,3,5]oxadiazocine class of compounds . These compounds are characterized by a fused ring system containing a benzene ring and an oxadiazocine ring, which is a seven-membered ring containing three nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the methoxy, thione, and dimethylphenyl groups would add further complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence its properties .Scientific Research Applications
- The compound exhibits promising anticancer activity. Specifically, it induces apoptosis (programmed cell death) through the mitochondrial pathway in leukemia and lymphoma cells. Importantly, it achieves this effect while sparing healthy leukocytes .
- As2 (the compound) overcomes multidrug resistance, making it a potential candidate for combination therapy with existing cytostatic drugs like vincristine, daunorubicin, and cytarabine .
- Mechanistic investigations reveal that As2 primarily acts through the mitochondrial apoptosis pathway. It affects factors such as FADD (FAS-associated death domain), Smac (second mitochondria-derived activator of caspases), and caspase-9 cleavage .
- Downregulation of XIAP (x-linked inhibitor of apoptosis protein) contributes to its pro-apoptotic effects .
- Researchers have synthesized a six-coordinated indium (III) complex containing the compound (APMe)(imSQMe)In(bipy). This complex features redox-active ligands and has been characterized in detail .
- 2,6-Dimethylphenyl isocyanate, a derivative of the compound, has been used to prepare derivatized cyclodextrins. These cyclodextrins serve as chiral stationary phases in normal-phase liquid chromatography .
Anticancer Properties
Mitochondrial Pathway Modulation
Chemical Synthesis and Coordination Chemistry
Chiral Stationary Phase in Chromatography
properties
IUPAC Name |
10-(2,6-dimethylphenyl)-6-methoxy-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-12-8-6-9-13(2)18(12)23-20(26)22-17-14(3)21(23,4)25-19-15(17)10-7-11-16(19)24-5/h6-11,14,17H,1-5H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSDDJUXFMVBBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=C(C=CC=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dimethylphenyl)-10-methoxy-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione |
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